3,3-Dimethylcyclobutanecarbonitrile
Overview
Description
3,3-Dimethylcyclobutanecarbonitrile is a chemical compound with the molecular formula C7H11N . It has a molecular weight of 109.17 g/mol .
Molecular Structure Analysis
The molecular structure of 3,3-Dimethylcyclobutanecarbonitrile consists of a cyclobutane ring with two methyl groups (CH3) attached to the same carbon atom and a carbonitrile group (C#N) attached to an adjacent carbon . The systematic name for this compound is 3,3-Dimethylcyclobutanecarbonitrile .Physical And Chemical Properties Analysis
3,3-Dimethylcyclobutanecarbonitrile has a density of 0.9±0.1 g/cm3, a boiling point of 166.4±9.0 °C at 760 mmHg, and a vapor pressure of 1.8±0.3 mmHg at 25°C . It also has an enthalpy of vaporization of 40.3±3.0 kJ/mol, a flash point of 50.0±6.5 °C, and an index of refraction of 1.450 . The compound has one hydrogen bond acceptor and no hydrogen bond donors .Scientific Research Applications
Kinetic and Thermodynamic Studies
Research conducted by Bernasconi et al. (2004) examines the kinetic and thermodynamic properties of cyclobutene derivatives, including compounds structurally related to 3,3-dimethylcyclobutanecarbonitrile. This study highlights the impact of structural features like antiaromaticity on the kinetics and thermodynamics of these compounds, providing insights into their potential applications in various chemical reactions (Bernasconi et al., 2004).
Crystallographic Characterization
Legrand et al. (2010, 2011) have made significant advancements in the crystallographic characterization of dimethylcyclobutadiene derivatives. Their work includes the structural analysis of these compounds under confined conditions, contributing to our understanding of their geometrical and electronic properties (Legrand et al., 2010), (Legrand et al., 2011).
Synthetic Chemistry
The work by Hancock et al. (2019) reviews recent advances in the synthesis of natural products containing the gem-dimethylcyclobutane motif, a structural element related to 3,3-dimethylcyclobutanecarbonitrile. This research provides insights into the synthesis and potential applications of these natural products in various fields (Hancock et al., 2019).
Strain Energy Analysis
Ringer and Magers (2007) conducted a study on the strain energy in dimethyl-substituted cyclobutane, which is closely related to 3,3-dimethylcyclobutanecarbonitrile. Their research offers valuable information regarding the gem-dimethyl effect and its implications in organic synthesis (Ringer & Magers, 2007).
properties
IUPAC Name |
3,3-dimethylcyclobutane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-7(2)3-6(4-7)5-8/h6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQKDUIQJBOXRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202063 | |
Record name | Cyclobutanecarbonitrile, 3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylcyclobutanecarbonitrile | |
CAS RN |
53783-86-1 | |
Record name | Cyclobutanecarbonitrile, 3,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053783861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanecarbonitrile, 3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60202063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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